2-硝基苯基 β-d-纤维二糖七乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of glycoside derivatives, including 2-Nitrophenyl beta-D-cellobioside heptaacetate, involves the formation of glycosidic bonds between sugar units and aglycones. A notable method for synthesizing conformationally constrained glucopyranosides, which could be related to the synthesis of 2-Nitrophenyl beta-D-cellobioside heptaacetate, involves the use of an oxymethylene bridge to lock the glucopyranoside in a specific conformation (Blériot et al., 2004). Additionally, the study by Urban et al. (1990) discusses the efficiency of cesium carbonate in the synthesis of peracetylated disaccharide α-trichloroacetimidates, highlighting the importance of selecting appropriate reagents for the synthesis of glycoside derivatives (Urban et al., 1990).

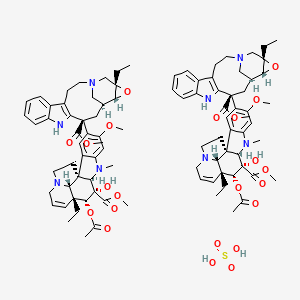

Molecular Structure Analysis

The molecular structure of glycosides like 2-Nitrophenyl beta-D-cellobioside heptaacetate is crucial for their function and reactivity. The structure determines how these compounds interact with enzymes and participate in chemical reactions. While specific studies on the molecular structure of 2-Nitrophenyl beta-D-cellobioside heptaacetate were not found, research on similar glycoside compounds suggests that the conformational analysis and the stereochemistry of the glycosidic linkage are key aspects in understanding their properties and reactivity (Ikegami et al., 1995).

Chemical Reactions and Properties

2-Nitrophenyl beta-D-cellobioside heptaacetate undergoes various chemical reactions, including hydrolysis and transglycosylation. The kinetics of hydrolysis and transglycosylation by specific enzymes have been studied to understand the reaction pathways and mechanisms. For instance, the hydrolysis of p-nitrophenyl-β-D-cellobioside by the catalytic domain of enzymes reveals the dominant reaction pathways and competing transglycosylation pathway, providing insights into the chemical properties of these glycosides (Dingee & Anton, 2010).

Physical Properties Analysis

The physical properties of 2-Nitrophenyl beta-D-cellobioside heptaacetate, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. These properties are essential for its application in synthesis and analysis. Research often focuses on the optimization of synthesis conditions to produce compounds with desirable physical properties for specific applications. Studies on similar compounds can provide insights into the factors that influence the physical properties of glycosides (Dick & Wesleder, 1976).

科学研究应用

酶活性测定

- 纤维二糖水解酶 I 活性估计:开发了一种新颖的测定方法来跟踪纤维二糖水解酶 I (CBH I) 对对硝基苯基 β-D-纤维二糖的水解,利用了所涉及化合物的独特紫外光谱。这种方法可以准确测定 CBH I 活性,从而深入了解催化反应的动态参数,例如 Vm 和 kcat (Wu,Zhao,& Gao,2006)。

- 糖苷水解酶的动力学和热力学:研究了 1、4-β-D-葡聚糖-纤维二糖水解酶 (CBHI) 在不同温度和时间条件下水解对硝基苯基-β-D-纤维二糖 (PNPC) 的过程,从而深入了解了反应的表观活化能 (Ea)。这项研究强调了 Ea 在酶动力学和热力学意义中的经验性质 (Zhang 等人,2011)。

糖基化研究

- 糖基转移/水解分配:研究了来自红球菌属的内源性糖陶瓷酶 II,使用 2-氯-4-硝基苯基 β-纤维二糖作为底物,通过单点突变来增强烷基 β-纤维二糖衍生物的合成。这项研究为提高糖基转移产率提供了宝贵的见解,展示了在合成糖苷生产中的潜在应用 (Durand 等人,2016)。

- 生色底物上的酶动力学:研究 GH7 纤维二糖水解酶在对硝基苯基-β-d-纤维二糖等底物上的作用,揭示了非生产性结合在决定酶动力学中起着重要作用。晶体结构和分子动力学模拟的见解突出了底物结合对酶活性的影响,强调了酶-底物相互作用的复杂性 (Haataja 等人,2022)。

安全和危害

属性

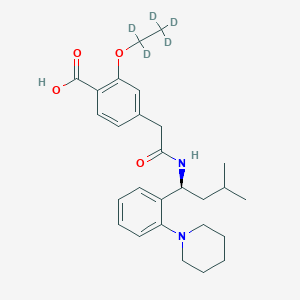

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-6-(2-nitrophenoxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO20/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)30(49-20(7)40)32(52-23)53-26-24(13-44-15(2)35)51-31(29(48-19(6)39)28(26)47-18(5)38)50-22-11-9-8-10-21(22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25-,26-,27+,28+,29-,30-,31-,32+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSYMFJBBGZUFS-MMXCIQNPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2[N+](=O)[O-])OC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

757.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitrophenyl beta-d-cellobioside heptaacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B1140412.png)